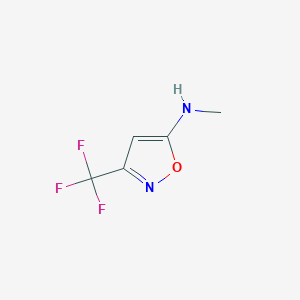
3-Trifluoromethyl-5-methylaminoisoxazole
Vue d'ensemble
Description
3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isoxazole derivatives and has a unique chemical structure that makes it an interesting compound for research.
Mécanisme D'action
The mechanism of action of 3-Trifluoromethyl-5-methylaminoisoxazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the target organism. For example, in antifungal activity, it has been proposed that it may inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Trifluoromethyl-5-methylaminoisoxazole exhibits potent biochemical and physiological effects. In antifungal activity, it has been shown to disrupt the integrity of the fungal cell membrane, leading to cell death. In insecticidal activity, it has been shown to disrupt the nervous system of the target insect, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Trifluoromethyl-5-methylaminoisoxazole is its high potency and selectivity against target organisms. This makes it an attractive compound for research and development in various fields. However, one of the limitations is its potential toxicity to non-target organisms. Therefore, it is important to conduct further studies to investigate its safety and environmental impact before it can be used commercially.
Orientations Futures
There are several future directions for research on 3-Trifluoromethyl-5-methylaminoisoxazole. One of the areas of interest is the development of new derivatives with improved potency and selectivity against target organisms. Another area of interest is the investigation of its potential use as a building block for the synthesis of novel materials with unique electronic and optical properties. Additionally, further studies are needed to investigate its safety and environmental impact before it can be used commercially.
Conclusion
In conclusion, 3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent antifungal and insecticidal activity and has unique electronic and optical properties that make it an interesting compound for the development of new materials. Further studies are needed to investigate its safety and environmental impact before it can be used commercially.
Applications De Recherche Scientifique
3-Trifluoromethyl-5-methylaminoisoxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential use as an antifungal agent. Studies have shown that it exhibits potent antifungal activity against several strains of fungi, including Candida albicans.
In agriculture, 3-Trifluoromethyl-5-methylaminoisoxazole has been studied for its potential use as a pesticide. It has been shown to exhibit potent insecticidal activity against several insect pests, including the diamondback moth.
In material science, 3-Trifluoromethyl-5-methylaminoisoxazole has been investigated for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique electronic and optical properties that make it an interesting compound for the development of new materials.
Propriétés
Numéro CAS |
110235-19-3 |
|---|---|
Nom du produit |
3-Trifluoromethyl-5-methylaminoisoxazole |
Formule moléculaire |
C5H5F3N2O |
Poids moléculaire |
166.1 g/mol |
Nom IUPAC |
N-methyl-3-(trifluoromethyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-2-3(10-11-4)5(6,7)8/h2,9H,1H3 |
Clé InChI |
JFCZUHSXUWJAIW-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=NO1)C(F)(F)F |
SMILES canonique |
CNC1=CC(=NO1)C(F)(F)F |
Synonymes |
5-Isoxazolamine,N-methyl-3-(trifluoromethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


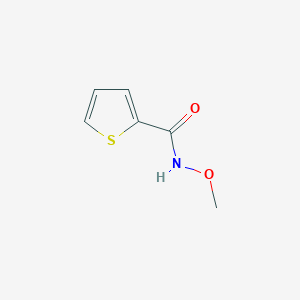
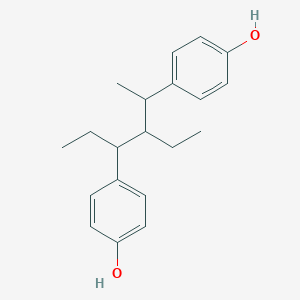

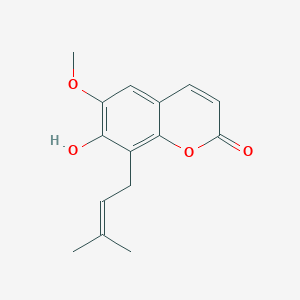
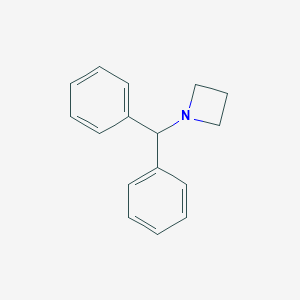
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)






